molecular formula C5H9Cl2N2O2- B14563058 5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride CAS No. 61927-18-2

5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride

Cat. No.: B14563058
CAS No.: 61927-18-2
M. Wt: 200.04 g/mol
InChI Key: XOJFRZUAKSLJCY-UHFFFAOYSA-M
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Description

5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride is a chemical compound with the molecular formula C5H8Cl2N2O2. It is also known as 1,3-Dichloro-5,5-dimethylhydantoin. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride typically involves the chlorination of 5,5-dimethylhydantoin. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure the selective chlorination at the 1 and 3 positions of the hydantoin ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. For example, a multi-jet oscillating disk (MJOD) continuous flow reactor platform can be used to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in the presence of suitable substrates.

    Substitution: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride involves the release of chlorine atoms, which can react with various substrates. The molecular targets include nucleophilic sites on organic molecules, leading to chlorination or oxidation reactions. The pathways involved often include free radical mechanisms and electrophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride is unique due to its high reactivity and selectivity in chlorination reactions. Its ability to act as both an oxidizing and chlorinating agent makes it versatile in various chemical processes .

Properties

CAS No.

61927-18-2

Molecular Formula

C5H9Cl2N2O2-

Molecular Weight

200.04 g/mol

IUPAC Name

5,5-dimethylimidazolidin-1-ium-2,4-dione;dichloride

InChI

InChI=1S/C5H8N2O2.2ClH/c1-5(2)3(8)6-4(9)7-5;;/h1-2H3,(H2,6,7,8,9);2*1H/p-1

InChI Key

XOJFRZUAKSLJCY-UHFFFAOYSA-M

Canonical SMILES

CC1(C(=O)NC(=O)[NH2+]1)C.[Cl-].[Cl-]

Origin of Product

United States

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